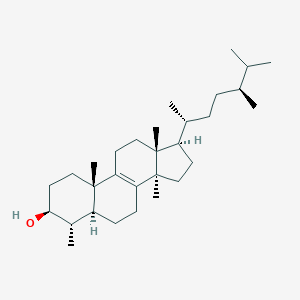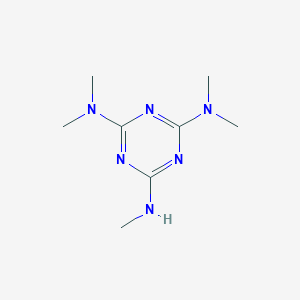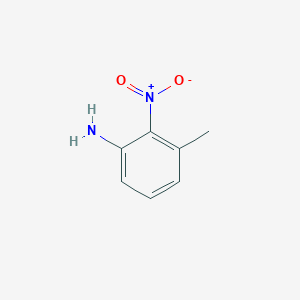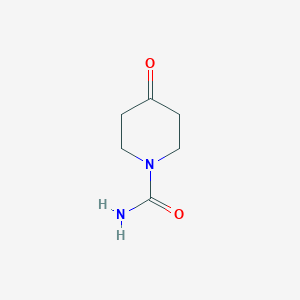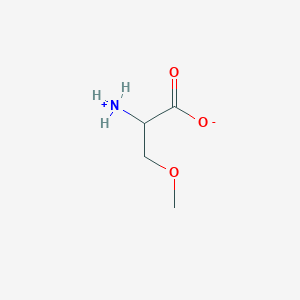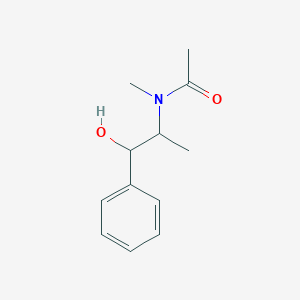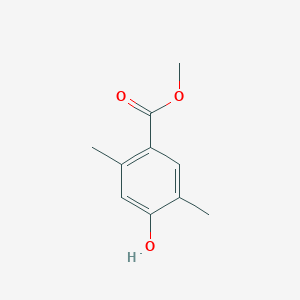
4-羟基-2,5-二甲基苯甲酸甲酯
描述
Methyl 4-hydroxy-2,5-dimethylbenzoate is a derivative of methyl 4-hydroxybenzoate, also known as methyl paraben, which is widely used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative . The compound's structure is characterized by the presence of hydroxy and methyl groups on the benzene ring, which significantly influence its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the methylation of hydroxybenzoic acid derivatives, as seen in the preparation of methyl 4-amino-2-methoxybenzoate from 4-amino-2-hydroxybenzoic acid using dimethyl sulfate . In a similar context, the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound with a similar substitution pattern on the benzene ring, was achieved through a multi-step process starting with commercially available precursors and involving a key Horner–Wadsworth–Emmons-type olefination .
Molecular Structure Analysis
The molecular structure of methyl 4-hydroxybenzoate has been determined using single-crystal X-ray diffraction, revealing a 3D framework formed by extensive intermolecular hydrogen bonding . Although the exact structure of methyl 4-hydroxy-2,5-dimethylbenzoate is not provided, it can be inferred that the additional methyl groups would further influence the crystal packing and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of methyl 4-hydroxybenzoate and its derivatives can be inferred from the study of their frontier molecular orbitals. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) were calculated, indicating a lower band gap value, which is associated with the pharmaceutical activity of the molecule . This suggests that methyl 4-hydroxy-2,5-dimethylbenzoate may also exhibit interesting reactivity patterns that could be exploited in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-hydroxybenzoate have been studied through experimental and computational methods. The experimental FT-IR spectrum showed a strong correlation with the computed vibrational spectra, confirming the reliability of computational methods in predicting the properties of such compounds . The presence of additional methyl groups in methyl 4-hydroxy-2,5-dimethylbenzoate would likely affect its solubility, melting point, and other physical properties, although specific data for this compound is not provided in the papers.
科学研究应用
Bacterial Catabolism and Metabolite Synthesis
Research on the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid by different bacterial strains like Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35 demonstrates unique pathways. Rhodococcus rhodochrous N75 accumulates a degradation metabolite, identified as 2,6-dimethylhydroquinone, while Pseudomonas sp. strain HH35 converts the acid into a dead-end metabolite, characterized as a cyclic tautomer of (3-methylmaleyl)acetone, existing as the enol carboxylate form in aqueous solution. This research contributes to understanding bacterial metabolism and synthesis of novel compounds (Cain et al., 1997).
Crystallography and Molecular Arrangement
The study of crystal structures of methyl 3,5-dimethylbenzoate, among other compounds, reveals insights into the molecular arrangement. This compound forms strands of bonded molecules, arranged into layers, offering valuable information for understanding molecular interactions and designing materials with specific properties (Ebersbach et al., 2022).
Synthesis and Chemical Processing
The synthesis of various compounds, including methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, demonstrates the utility of methyl 4-hydroxy-2,5-dimethylbenzoate in developing processes for manufacturing chemical entities for different applications, such as treatments for hyperproliferative disorders and cancer. These syntheses contribute to organic chemistry and pharmaceutical development (Kucerovy et al., 1997).
Antimicrobial and Anticancer Potential
Research into compounds like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, derived from natural sources like the lichen Parmelia erumpens, indicates potential antimicrobial and anticancer properties. This research paves the way for developing new drug targets and understanding the biological activities of naturally occurring compounds (Aravind et al., 2014).
Synthesis and Structural Analysis
Studies focusing on the synthesis and structural analysis of various derivatives of methyl 4-hydroxy-2,5-dimethylbenzoate contribute to a deeper understanding of chemical properties and the potential for developing new compounds with specific characteristics (Barrett et al., 1981).
安全和危害
属性
IUPAC Name |
methyl 4-hydroxy-2,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEFUBJGXCSOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626955 | |
| Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2,5-dimethylbenzoate | |
CAS RN |
27023-05-8 | |
| Record name | Methyl 4-hydroxy-2,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


